[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine
Overview
Description
[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine: is a compound that features a benzisothiazole ring fused to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine typically involves the reaction of 1,2-benzisothiazole derivatives with piperidine. One common method involves the use of a nucleophilic substitution reaction where the benzisothiazole ring is activated by a leaving group, allowing the piperidine to attack and form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool in understanding biochemical pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for treating neurological disorders and other diseases .
Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of [[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This compound may also interfere with signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1,2-Benzisothiazol-3-yl derivatives: These compounds share the benzisothiazole core but differ in their substituents, leading to variations in their biological activity and applications.
Uniqueness: The uniqueness of this compound lies in its dual structural features, which allow it to interact with a broader range of biological targets compared to compounds with only one of these moieties. This dual functionality enhances its potential as a versatile tool in scientific research and drug development .
Properties
IUPAC Name |
[1-(1,2-benzothiazol-3-yl)piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-9-10-5-7-16(8-6-10)13-11-3-1-2-4-12(11)17-15-13/h1-4,10H,5-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYHGEXZZLBTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NSC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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